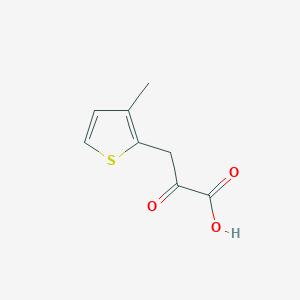

3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid

Description

3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is a heterocyclic carboxylic acid featuring a methyl-substituted thiophene ring conjugated to a 2-oxopropanoic acid backbone. For instance, 2-(3-methylthiophen-2-yl)succinic acid serves as a key precursor in synthesizing anticonvulsant and antinociceptive agents via condensation with aminoalkylmorpholines or coupling with aminoacetic acid . The methylthiophene moiety contributes to lipophilicity and electronic properties, influencing bioactivity and metabolic stability in pharmaceutical applications.

Properties

Molecular Formula |

C8H8O3S |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

3-(3-methylthiophen-2-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C8H8O3S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3H,4H2,1H3,(H,10,11) |

InChI Key |

BDAARYHMFCVWHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Friedel-Crafts Acylation : Introducing an acetyl group to 3-methylthiophene via Friedel-Crafts acylation yields 2-acetyl-3-methylthiophene. Aluminum chloride (AlCl₃) catalyzes this reaction at 0–5°C in dichloromethane.

- Claisen Condensation : The acetylated thiophene reacts with ethyl malonate in the presence of sodium ethoxide, forming the β-keto ester intermediate. This step proceeds under reflux in anhydrous ethanol.

- Acid Hydrolysis : Saponification of the ester using aqueous NaOH, followed by acidification with HCl, yields the target β-keto acid.

Key Data :

- Yield for Friedel-Crafts acylation: ~70–80% (typical for thiophene derivatives).

- Claisen condensation efficiency: Highly dependent on steric effects; 3-methylthiophene’s electron-donating methyl group enhances reactivity.

Transesterification and Hydrolysis

Adapted from patent literature, this route leverages transesterification of β-keto esters with tailored alcohols, followed by hydrolysis.

Synthetic Pathway

- Dimethyl Acetone Dicarboxylate Transesterification : Reacting dimethyl acetone dicarboxylate with 3-methylthiophen-2-yl methanol under acidic conditions (e.g., H₂SO₄) produces the corresponding β-keto ester.

- Hydrolysis : The ester undergoes alkaline hydrolysis (NaOH, H₂O/EtOH) to yield the carboxylic acid.

Optimization Insights :

- Temperature: Transesterification proceeds optimally at 100–120°C.

- Solvent-Free Conditions: Minimizing solvent use enhances conversion rates.

Knoevenagel Condensation

Knoevenagel condensation, widely used for α,β-unsaturated carbonyl compounds, can be adapted to synthesize β-keto acids via subsequent oxidation.

Reaction Design

- Aldehyde Preparation : 3-Methylthiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation.

- Condensation with Malonic Acid : The aldehyde reacts with malonic acid in piperidine-catalyzed conditions, forming an α,β-unsaturated acid.

- Oxidation : Selective oxidation of the α,β-unsaturated acid (e.g., with KMnO₄) introduces the ketone moiety, yielding the target compound.

Challenges :

Nitrile Hydrolysis Method

This route exploits the hydrolysis of a nitrile group adjacent to a ketone.

Synthesis Steps

- Cyanopropanone Intermediate : 3-(3-Methylthiophen-2-yl)-2-cyanopropan-1-one is prepared via nucleophilic substitution of a chloroacetyl-thiophene derivative with KCN.

- Acid-Catalyzed Hydrolysis : The nitrile undergoes hydrolysis in H₂SO₄/H₂O, converting to the carboxylic acid.

Advantages :

Friedel-Crafts Acylation Followed by Oxidative Cleavage

A less conventional approach involves diketone formation and oxidative cleavage.

Methodology

- Diketone Synthesis : Friedel-Crafts acylation of 3-methylthiophene with excess acetyl chloride forms 2,5-diacetyl-3-methylthiophene.

- Oxidative Cleavage : Ozonolysis or RuO₄-mediated cleavage selectively oxidizes the diketone to the β-keto acid.

Limitations :

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Claisen Condensation | 3-Methylthiophene, Malonate | NaOEt, HCl | 60–70 | High scalability | Multi-step, purification challenges |

| Transesterification | Dimethyl acetone dicarboxylate | H₂SO₄, NaOH | 65–75 | Solvent-free conditions | Requires specialized alcohols |

| Knoevenagel | Thiophene carbaldehyde | Malonic acid, Piperidine | 50–60 | Mild conditions | Oxidation step lowers yield |

| Nitrile Hydrolysis | Chloroacetyl-thiophene | KCN, H₂SO₄ | 70–80 | Simple hydrolysis | Cyanide handling required |

| Oxidative Cleavage | Diacetyl-thiophene | Ozone, RuO₄ | 40–50 | Direct oxidation | Low selectivity, cost |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its analgesic and anticonvulsant activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and analgesic effects . Additionally, it may interact with the TRPV1 receptor, contributing to its antinociceptive properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Oxopropanoic Acid Derivatives

Physicochemical Properties

- Lipophilicity : The methylthiophene group in the target compound enhances membrane permeability compared to polar derivatives like vanilpyruvic acid .

- Electrophilic Reactivity : Brominated and naphthyl derivatives exhibit higher reactivity due to electron-withdrawing substituents, favoring electrophilic substitution reactions .

Biological Activity

3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring, which is known for its role in enhancing the biological activity of compounds. The presence of the oxo group contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown inhibition against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole Derivative A | MCF-7 | 10 | Apoptosis induction |

| Pyrazole Derivative B | MDA-MB-231 | 5 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in various models.

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | Inflammatory Model | Effect Observed |

|---|---|---|

| Compound C | LPS-induced inflammation | Significant reduction in TNF-α |

| This compound | TBD | TBD |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in tumor progression or inflammation.

- Reactive Oxygen Species (ROS) Modulation : Compounds can modulate oxidative stress pathways, either by acting as antioxidants or by promoting ROS generation in cancer cells.

- Gene Expression Regulation : Certain compounds affect the expression of genes involved in cell proliferation and apoptosis.

Case Studies

- Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against human cancer cell lines, with a focus on its mechanism involving mitochondrial pathways leading to apoptosis.

- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar compounds in vivo, showing reduced edema and inflammatory markers in animal models treated with these compounds.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid?

Methodological Answer:

The synthesis typically involves coupling a 3-methylthiophene derivative with a 2-oxopropanoic acid precursor. A Friedel-Crafts alkylation can introduce the thiophene moiety to an α-keto acid intermediate. For example, reacting 3-methylthiophene with bromopyruvic acid under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C yields the target compound. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Key Considerations:

- Catalyst Selection: Lewis acids like AlCl₃ or FeCl₃ optimize electrophilic substitution on the thiophene ring.

- Temperature Control: Low temperatures prevent side reactions such as polymerization of the thiophene ring.

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR: ¹H and ¹³C NMR identify the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and the α-keto acid moiety (δ 2.5–3.0 ppm for the methyl group, δ 170–175 ppm for the carbonyl carbon).

- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch of the carboxylic acid).

- X-ray Crystallography: For definitive structural confirmation, SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles, particularly the planar α-keto group and dihedral angles of the thiophene ring .

Advanced: What computational methods predict the reactivity of the α-keto acid group in nucleophilic reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilic nature of the α-keto carbonyl. Key steps:

Geometry Optimization: Minimize energy for the ground-state structure.

Fukui Function Analysis: Identify sites susceptible to nucleophilic attack (e.g., the keto carbon).

Transition-State Modeling: Compare activation energies for reactions with amines or hydrazines.

Studies on analogous compounds (e.g., 3-(4-hydroxyphenyl)-2-oxopropanoic acid) show that electron-withdrawing groups on the aromatic ring enhance keto-group reactivity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. A systematic approach includes:

Purity Validation: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >98% purity.

Dose-Response Curves: Test across a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects.

Enzymatic Assays: Compare inhibition kinetics (e.g., IC₅₀ values) against structurally related enzymes (e.g., dehydrogenases or kinases).

For example, inconsistencies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility in culture media .

Advanced: What strategies optimize enantioselective synthesis of derivatives for structure-activity studies?

Methodological Answer:

Chiral auxiliaries or asymmetric catalysis enable enantioselective synthesis:

- Chiral Pool Synthesis: Start with enantiopure thiophene derivatives (e.g., L-proline-based catalysts).

- Dynamic Kinetic Resolution: Use transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during C-C bond formation.

For instance, asymmetric reduction of the α-keto group with NADH-dependent enzymes (e.g., ketoreductases) achieves >90% enantiomeric excess, as demonstrated in related 2-oxopropanoic acid systems .

Basic: What are the stability profiles of this compound under varying pH conditions?

Methodological Answer:

Stability studies in buffered solutions (pH 2–10) reveal:

- Acidic Conditions (pH < 4): Rapid decarboxylation to form 3-(3-methylthiophen-2-yl)propan-2-one.

- Neutral/Basic Conditions (pH 7–10): Gradual hydrolysis of the keto group, forming 3-(3-methylthiophen-2-yl)propanoic acid.

Experimental Protocol: - Prepare 1 mM solutions in phosphate/citrate buffers.

- Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for thiophene absorbance) over 24 hours .

Advanced: How does the methylthiophene moiety influence electronic properties in catalytic applications?

Methodological Answer:

The electron-rich thiophene ring enhances π-backbonding in metal complexes. Cyclic voltammetry (e.g., Pt electrode, 0.1 M TBAPF₆ in acetonitrile) shows:

- Redox Potentials: A reversible oxidation wave at +1.2 V vs. Ag/AgCl, attributed to thiophene’s sulfur lone pairs.

- Catalytic Activity: When coordinated to Pd, the compound facilitates Suzuki-Miyaura couplings (e.g., aryl bromides with phenylboronic acid) with turnover numbers >500 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.